molecular formula C19H29Cl2NO B016842 N-(3,4-Dichlorobenzyl)dodecanamide CAS No. 102366-72-3

N-(3,4-Dichlorobenzyl)dodecanamide

Cat. No.: B016842
CAS No.: 102366-72-3
M. Wt: 358.3 g/mol
InChI Key: ZOZRRGJVMWHTIA-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)dodecanamide is an organic compound featuring a dodecanamide chain (12-carbon alkyl group) linked to a 3,4-dichlorobenzyl moiety. The dichlorobenzyl group may confer stability and influence bioactivity, as seen in related antimicrobial or agrochemical compounds.

Properties

CAS No.

102366-72-3

Molecular Formula

C19H29Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23)

InChI Key

ZOZRRGJVMWHTIA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Other CAS No.

102366-72-3

Synonyms

N-[(3,4-dichlorophenyl)methyl]dodecanamide

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between N-(3,4-Dichlorobenzyl)dodecanamide and its closest analog identified in the evidence:

Property This compound Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride
Core Structure Neutral amide Quaternary ammonium salt
Functional Groups Amide, dichlorobenzyl Ammonium, dichlorobenzyl, dodecyl chain
Polarity Moderate (amide group) Highly polar (cationic)
Potential Applications Organic synthesis intermediates Surfactants, antimicrobial agents
Solubility Likely soluble in organic solvents Water-soluble due to ionic nature

Analysis of Functional Group Impact

  • Amide vs. Ammonium Groups: The amide group in this compound renders it neutral and less reactive in aqueous environments, favoring use in non-polar matrices. In contrast, the quaternary ammonium group in the analog enhances water solubility and surface activity, making it suitable for detergent formulations or biocidal applications .
  • Dichlorobenzyl Moiety : Both compounds share this aromatic group, which is associated with resistance to metabolic degradation. This feature is critical in pesticides (e.g., chlorinated herbicides) and pharmaceuticals targeting persistent pathogens .

This compound

  • Intermediate Utility : Its structure aligns with intermediates used in pharmaceutical synthesis, particularly for compounds requiring lipophilic aromatic groups. For example, highlights a dichlorobenzyl-containing carboxamide as a precursor in heterocyclic drug synthesis .
  • Bioactivity Potential: Chlorinated benzyl groups are common in fungicides (e.g., chlorothalonil analogs), suggesting possible agrochemical applications.

Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride

  • Surfactant Properties : The cationic nature enables micelle formation, useful in emulsifiers or fabric softeners.
  • Antimicrobial Activity : Quaternary ammonium compounds (QACs) with chlorinated aryl groups exhibit enhanced efficacy against bacteria and fungi, likely due to membrane disruption .

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